

Dooku1 concentration for effective Piezo1 inhibition in mouse models

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Compound of Interest

Compound Name: Dooku1

Cat. No.: B2688968

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Application Notes and Protocols for Dooku1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dooku1 is a synthetic small molecule that acts as a reversible antagonist of the mechanosensitive ion channel Piezo1.[1][2] It is an analogue of the well-known Piezo1 agonist, Yoda1, but lacks agonist activity itself.[2][3] **Dooku1** functions by specifically inhibiting the activation of Piezo1 channels induced by Yoda1, making it a valuable tool for studying Piezo1 pharmacology and its physiological roles.[3] Notably, **Dooku1** does not affect the constitutive activity of Piezo1 channels. Its utility has been demonstrated in various in vitro and ex vivo models, and recent data is emerging for its application in in vivo mouse studies. These notes provide detailed information on effective concentrations and protocols for using **Dooku1** to inhibit Piezo1 in mouse models.

Data Presentation

Table 1: In Vitro and Ex Vivo Efficacy of Dooku1

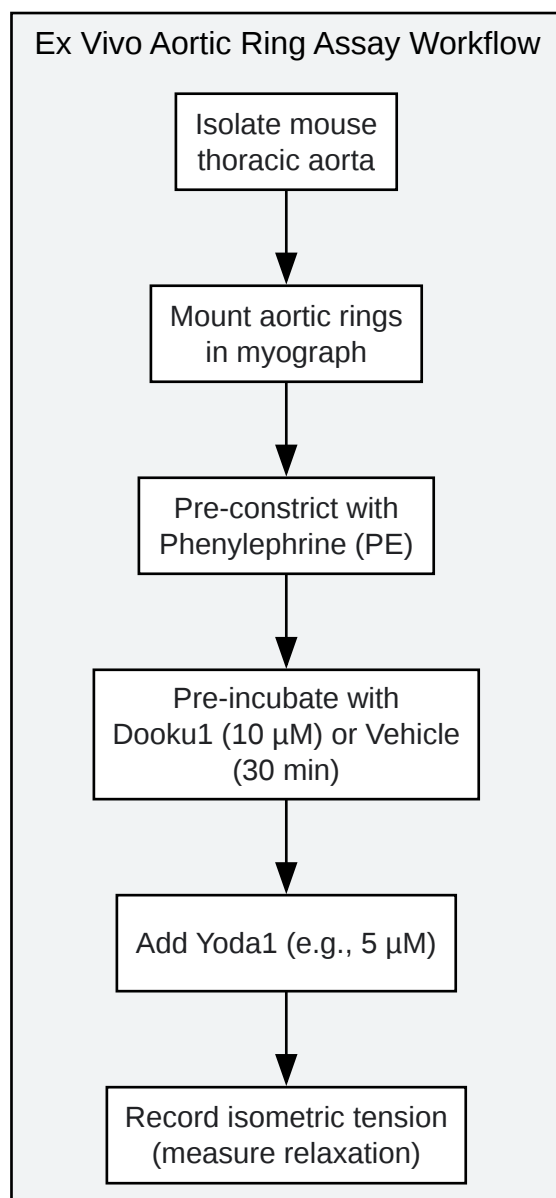
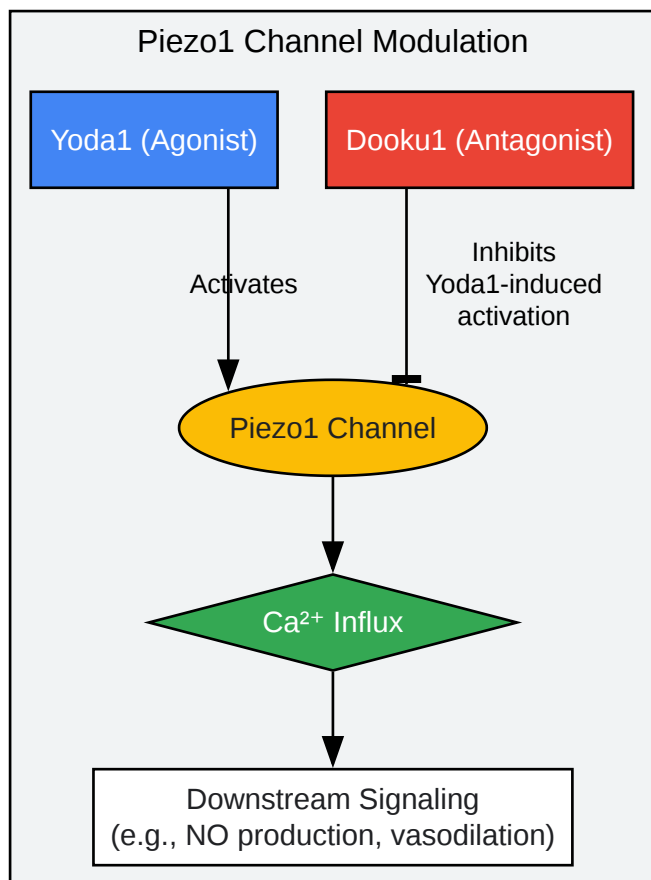
| Model System | Dooku1 Concentration | Target | Effect | Reference |
|---|----------------------|--|--|-----------|
| HEK293 cells expressing Piezo1 | IC50: 1.3 μ M | 2 μ M Yoda1-induced Ca^{2+} entry | Inhibition | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | IC50: 1.49 μ M | Yoda1-induced Ca^{2+} entry | Inhibition | |
| Mouse Thoracic Aorta Rings (ex vivo) | 10 μ M | 5 μ M Yoda1-induced relaxation | Antagonism of vasodilation | |
| Murine Neocortical Slices (ex vivo) | 10 μ M | Yoda1-induced Slow Inward Currents (SICs) | Reversion of Yoda1 effects | |
| Mouse Pudendal Artery (ex vivo) | 1 μ M | Yoda1-induced vasodilation | Abolished vasodilatory response | |
| Rat Podocyte Cell Line | 10 μ M | Yoda1-induced signaling | Inhibition of downstream gene upregulation | |

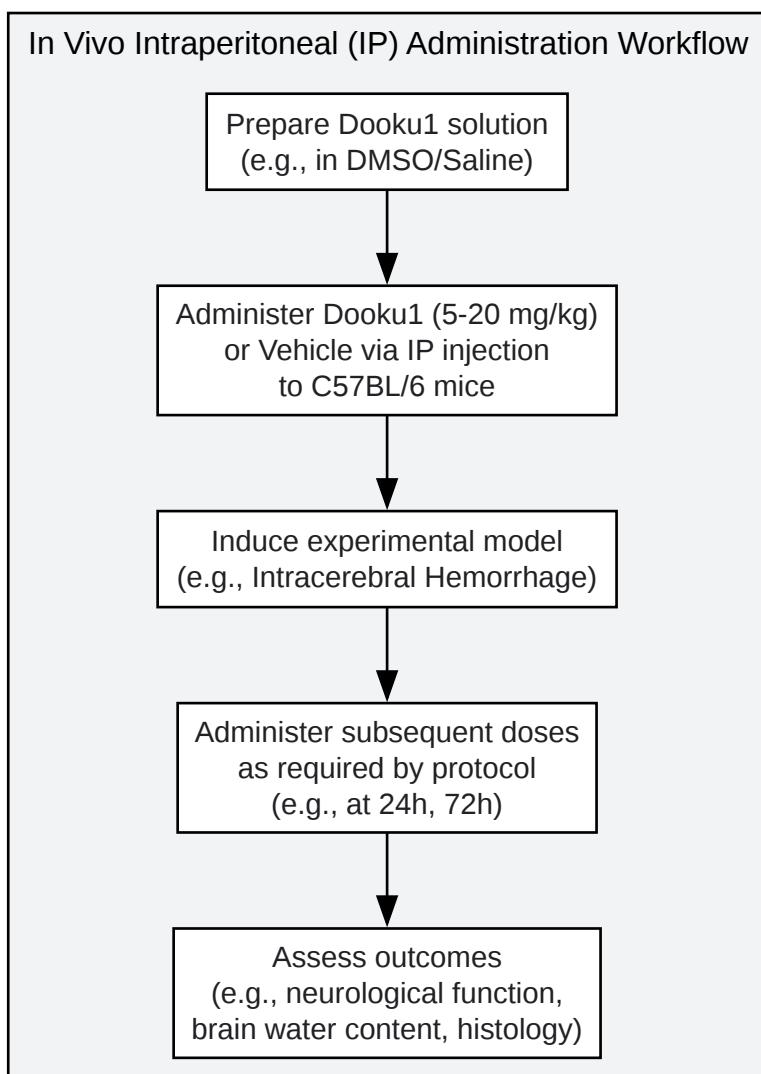
Table 2: In Vivo Administration of Dooku1 in Mouse Models

| Mouse Model | Dooku1 Dosage | Administration Route | Key Findings | Reference |
|---|-----------------|----------------------|--|-----------|
| C57BL/6 Mice (Intracerebral Hemorrhage Model) | 5, 10, 20 mg/kg | Intraperitoneal (IP) | 10 mg/kg significantly improved neurological scores and decreased brain water content. | |

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action of **Dooku1** and typical experimental workflows for its use in mouse models.





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References

- 1. Yoda1 analogue (Dooku1) which antagonizes Yoda1-evoked activation of Piezo1 and aortic relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yoda1 analogue (Dooku1) which antagonizes Yoda1-evoked activation of Piezo1 and aortic relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Piezo1 Ameliorates Intestinal Inflammation and Limits the Activation of Group 3 Innate Lymphoid Cells in Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
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